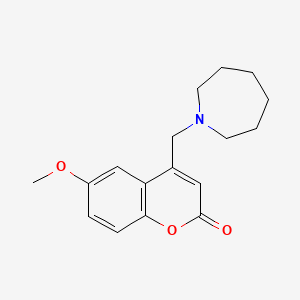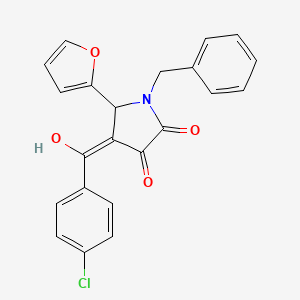
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays an important role in various physiological processes, including neurotransmission, cardiovascular regulation, and immune function. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely distributed in the brain and peripheral tissues. DPCPX has been extensively studied as a tool compound for investigating the role of adenosine A1 receptors in various biological systems.
作用机制
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile exerts its effects by binding to and blocking the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels and the inhibition of various intracellular signaling pathways. By blocking adenosine A1 receptors, this compound prevents the inhibitory effects of adenosine on intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, depending on the system being studied. In the brain, this compound has been shown to block the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in synaptic transmission. In the cardiovascular system, this compound has been shown to block the vasodilatory effects of adenosine, leading to vasoconstriction. This compound has also been shown to inhibit the immunosuppressive effects of adenosine on immune cells, leading to an increase in immune function.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.
未来方向
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile and adenosine A1 receptors. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in scientific research and potential therapeutic applications. Finally, further studies are needed to fully elucidate the role of adenosine A1 receptors in various biological systems and the potential implications for human health and disease.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form 3,4-dichlorophenylacetonitrile-methylamine. This intermediate is then reacted with 2-bromo-1-methylpyrrole to form 2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acetonitrile. Finally, this compound is treated with potassium tert-butoxide in dimethyl sulfoxide to form this compound.
科学研究应用
2-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various biological systems. For example, this compound has been used to study the effects of adenosine A1 receptor activation on neurotransmission in the brain, cardiovascular regulation, and immune function. This compound has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c1-18-6-2-3-12(18)7-11(9-17)10-4-5-13(15)14(16)8-10/h2-8H,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBHEIILSZBGG-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-3-(1-cyano-2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5419823.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5419828.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethanol](/img/structure/B5419835.png)
![ethyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5419843.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![6-methyl-2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419847.png)
![3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5419857.png)
![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)
![N-[(3-methylisoxazol-5-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419890.png)

